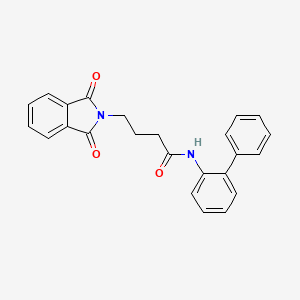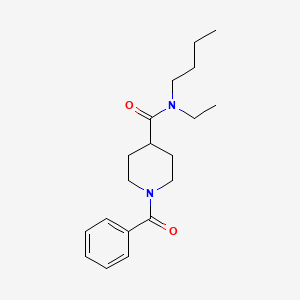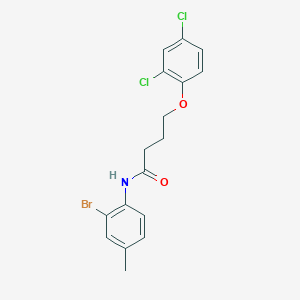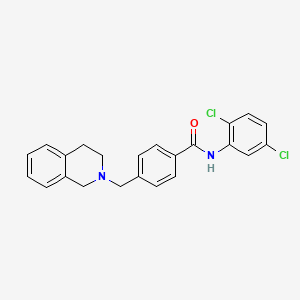
N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide
Descripción general
Descripción
N-2-biphenylyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide, commonly known as BIBB 515, is a chemical compound that has gained significant attention in the field of scientific research due to its potential biological applications. This compound belongs to the class of isoindolinone derivatives and has been shown to exhibit diverse pharmacological activities.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Research on hybrid compounds derived from N-biphenylyl-butanamides demonstrates their potential as anticonvulsant agents. Compounds like these, which combine elements of known antiepileptic drugs, have shown broad-spectrum activity in preclinical seizure models, such as the maximal electroshock and subcutaneous pentylenetetrazole tests. They exhibit high protection without significantly impairing motor coordination, making them promising candidates for treating epilepsy (Kamiński et al., 2015).
Electrocatalytic Synthesis of Hydrogen Peroxide
Nitrogen-doped carbons derived from N-biphenylyl-butanamides have been explored for their utility in electrocatalysis, specifically for the synthesis of hydrogen peroxide. These metal-free catalysts, developed from ionic liquids, have shown potential in providing a safe and sustainable method for hydrogen peroxide production (Fellinger et al., 2012).
Antimicrobial and Anticancer Activities
N-biphenylyl-butanamide derivatives have demonstrated significant antimicrobial and anticancer activities. These compounds, characterized through various spectroscopic techniques, have shown effectiveness against lung carcinoma and leishmanial activities. Moreover, their interaction with DNA suggests potential for further biomedical applications (Sirajuddin et al., 2015).
Lipoxygenase Inhibition
Derivatives of N-biphenylyl-butanamide have been investigated for their potential as lipoxygenase inhibitors. These studies are critical in understanding their role in inflammation and other biological processes, indicating broader applications in medical research (Aziz‐ur‐Rehman et al., 2016).
Tyrosinase Inhibition
Biphenyl ester derivatives, which include N-biphenylyl-butanamide structures, are found to have significant anti-tyrosinase activities. These findings are relevant for treatments of conditions like hypertension and inflammation, as well as in the development of pharmaceuticals (Kwong et al., 2017).
Propiedades
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-phenylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c27-22(25-21-14-7-6-11-18(21)17-9-2-1-3-10-17)15-8-16-26-23(28)19-12-4-5-13-20(19)24(26)29/h1-7,9-14H,8,15-16H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZMJVKTSRPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetamide](/img/structure/B4578258.png)

![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4578277.png)
![3-{[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4578281.png)

![N-[4-(aminosulfonyl)phenyl]-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]-2-cyanoacrylamide](/img/structure/B4578293.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-methylbenzamide](/img/structure/B4578302.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4578304.png)
![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4578311.png)

![3-ethyl-N-[5-(1-ethylpentyl)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4578323.png)
![2,6-di-tert-butyl-4-[(2,3,5,6-tetrachloropyridin-4-yl)thio]phenol](/img/structure/B4578343.png)

